

# comparative analysis of the safety profiles of brexpiprazole and older antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Brexpiprazole |           |
| Cat. No.:            | B1667787      | Get Quote |

# Comparative Safety Analysis: Brexpiprazole Versus Older Antipsychotics

A detailed examination of the safety and tolerability profiles of the newer antipsychotic **brexpiprazole** in comparison to first and second-generation antipsychotics reveals a distinct profile for **brexpiprazole**, characterized by a generally lower risk of certain adverse events that commonly complicate treatment with older agents. This difference is largely attributed to its unique pharmacology as a serotonin-dopamine activity modulator.

**Brexpiprazole** exhibits a balanced receptor-binding profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A and noradrenergic  $\alpha$ 1B/2C receptors. This mechanism is believed to contribute to its efficacy while mitigating some of the adverse effects associated with older antipsychotics, which often have more potent and less selective receptor blockade.

# Key Safety and Tolerability Parameters: A Comparative Overview

The following tables summarize the incidence of key adverse events associated with **brexpiprazole** compared to a selection of older first-generation (typical) and second-generation (atypical) antipsychotics. Data are derived from a meta-analysis of clinical trial findings.





## **Extrapyramidal Symptoms (EPS) and Akathisia**

Extrapyramidal symptoms, including parkinsonism, dystonia, and akathisia (a state of inner restlessness), are common and distressing side effects of many antipsychotics, particularly the first-generation agents, due to their strong dopamine D2 receptor blockade. **Brexpiprazole**'s partial agonism at the D2 receptor is thought to contribute to a lower incidence of these effects. [1]

| Adverse<br>Event                    | Brexpiprazo<br>le | Aripiprazole | Haloperidol<br>(FGA) | Risperidone<br>(SGA) | Placebo |
|-------------------------------------|-------------------|--------------|----------------------|----------------------|---------|
| Akathisia (%)                       | 4-7               | 9-21         | High                 | Moderate             | 2-5     |
| EPS<br>(excluding<br>akathisia) (%) | 2-5               | 6-12         | Very High            | Moderate to<br>High  | 1-3     |
| FGA: First-                         |                   |              |                      |                      |         |
| Generation                          |                   |              |                      |                      |         |
| Antipsychotic;                      |                   |              |                      |                      |         |
| SGA:                                |                   |              |                      |                      |         |
| Second-                             |                   |              |                      |                      |         |
| Generation                          |                   |              |                      |                      |         |
| Antipsychotic.                      |                   |              |                      |                      |         |
| Incidence                           |                   |              |                      |                      |         |
| rates are                           |                   |              |                      |                      |         |
| approximate                         |                   |              |                      |                      |         |
| and can vary                        |                   |              |                      |                      |         |
| based on                            |                   |              |                      |                      |         |
| dose and                            |                   |              |                      |                      |         |
| patient                             |                   |              |                      |                      |         |
| population.                         |                   |              |                      |                      |         |

### **Metabolic Side Effects**

Weight gain, dyslipidemia, and hyperglycemia are significant concerns with many secondgeneration antipsychotics, contributing to an increased risk of cardiovascular disease and



diabetes. **Brexpiprazole** is associated with a more favorable metabolic profile compared to agents like olanzapine and quetiapine.

| Adverse<br>Event                                                                   | Brexpiprazo<br>le | Olanzapine | Quetiapine | Aripiprazole | Placebo |
|------------------------------------------------------------------------------------|-------------------|------------|------------|--------------|---------|
| Weight Gain<br>(≥7%<br>increase) (%)                                               | 9-13              | 30-40      | 15-25      | 8-12         | 4-6     |
| Increase in<br>Total<br>Cholesterol<br>(%)                                         | Minimal           | Moderate   | Moderate   | Minimal      | Minimal |
| Increase in<br>Triglycerides<br>(%)                                                | Minimal           | High       | Moderate   | Minimal      | Minimal |
| Increase in Fasting Glucose (%)                                                    | Minimal           | Moderate   | Low        | Minimal      | Minimal |
| Incidence rates are approximate and can vary based on dose and patient population. |                   |            |            |              |         |

A retrospective chart review comparing newer second-generation antipsychotics with olanzapine found that while some weight gain was observed with **brexpiprazole**, it demonstrated significantly more favorable metabolic characteristics overall compared to olanzapine.[2] A meta-analysis also indicated that **brexpiprazole**, along with aripiprazole, cariprazine, lurasidone, and ziprasidone, has one of the more benign metabolic profiles among antipsychotics.[3]



### **Prolactin Elevation**

Hyperprolactinemia, which can lead to sexual dysfunction, menstrual irregularities, and gynecomastia, is a common side effect of antipsychotics that strongly block D2 receptors in the tuberoinfundibular pathway. **Brexpiprazole** has a negligible effect on prolactin levels. A doseresponse meta-analysis found that **brexpiprazole**, along with cariprazine, lumateperone, and quetiapine, carried a negligible risk for prolactin increase across examined doses.[4][5] In contrast, risperidone and paliperidone are associated with a high risk of prolactin elevation.

| Adverse<br>Event           | Brexpiprazo<br>le | Risperidone | Paliperidon<br>e | Aripiprazole    | Placebo |
|----------------------------|-------------------|-------------|------------------|-----------------|---------|
| Prolactin<br>Elevation (%) | Negligible        | High        | High             | Can<br>decrease | None    |
| Incidence                  |                   |             |                  |                 |         |
| rates are                  |                   |             |                  |                 |         |
| approximate                |                   |             |                  |                 |         |
| and can vary               |                   |             |                  |                 |         |
| based on                   |                   |             |                  |                 |         |
| dose and                   |                   |             |                  |                 |         |
| patient                    |                   |             |                  |                 |         |
| population.                |                   |             |                  |                 |         |

### **Cardiovascular Effects (QTc Prolongation)**

QTc prolongation is a concern with some antipsychotics as it can increase the risk of serious cardiac arrhythmias. **Brexpiprazole** has been shown to have a low risk of QTc prolongation. Studies indicate that **brexpiprazole** does not increase the QT interval to a clinically significant extent.

| Adverse<br>Event            | Brexpiprazo<br>le | Ziprasidone | Quetiapine | Haloperidol | Placebo |
|-----------------------------|-------------------|-------------|------------|-------------|---------|
| QTc<br>Prolongation<br>Risk | Low               | High        | Moderate   | Moderate    | None    |



#### **Sedation**

Sedation is a common side effect of many antipsychotics, often linked to their affinity for histamine H1 receptors. **Brexpiprazole** generally has a lower potential for sedation compared to highly sedating agents like olanzapine and quetiapine.

| Adverse<br>Event                                                                   | Brexpiprazo<br>le | Olanzapine | Quetiapine | Aripiprazole | Placebo |
|------------------------------------------------------------------------------------|-------------------|------------|------------|--------------|---------|
| Sedation (%)                                                                       | 4-7               | 20-40      | 20-30      | 5-10         | 3-5     |
| Incidence rates are approximate and can vary based on dose and patient population. |                   |            |            |              |         |

# **Experimental Protocols for Safety Assessment**

The evaluation of the safety and tolerability of antipsychotic medications in clinical trials relies on standardized and validated methodologies.

## Assessment of Extrapyramidal Symptoms and Akathisia

- Simpson-Angus Scale (SAS): This is a clinician-rated scale used to measure drug-induced parkinsonism. It assesses rigidity, tremor, and other extrapyramidal signs through a series of physical examinations.
- Barnes Akathisia Rating Scale (BARS): The BARS is the most commonly used scale to
  assess the severity of drug-induced akathisia. It includes objective observations by the
  clinician and subjective reporting by the patient regarding their sense of restlessness and
  distress. The assessment involves observing the patient while seated and standing and
  engaging them in conversation for a minimum of two minutes in each position.



 Abnormal Involuntary Movement Scale (AIMS): The AIMS is utilized to assess the severity of tardive dyskinesia, which involves involuntary, repetitive body movements.

### **Monitoring of Metabolic Parameters**

Standard protocols for monitoring metabolic side effects in clinical trials of antipsychotics involve baseline and periodic assessments of key parameters.

- Weight and Body Mass Index (BMI): Measured at baseline and at regular intervals throughout the study.
- Fasting Plasma Glucose and HbA1c: To screen for and monitor hyperglycemia and the development of diabetes.
- Fasting Lipid Panel: Includes measurements of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides to assess for dyslipidemia.
- Blood Pressure: Monitored regularly to detect any changes.

### **Cardiovascular Safety Monitoring**

• Electrocardiogram (ECG): A baseline ECG is typically performed before initiating treatment with an antipsychotic. Follow-up ECGs are conducted, especially for drugs with a known risk of QTc prolongation, to monitor for any changes in the QTc interval. Continuous telemetry may be used for high-risk patients in an inpatient setting.

# Visualizing the Mechanisms and Workflows Brexpiprazole's Receptor Binding Profile and Downstream Effects





Click to download full resolution via product page

Caption: **Brexpiprazole**'s multi-receptor binding profile and its influence on downstream signaling pathways contributing to its safety profile.

# Experimental Workflow for Assessing Antipsychotic Safety in a Clinical Trial





Click to download full resolution via product page



Caption: A generalized workflow for the assessment of antipsychotic safety in a randomized, placebo-controlled clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Aripiprazole versus brexpiprazole for people with schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Metabolic Characteristics of Newer Second Generation Antipsychotics: Brexpiprazole, Lurasidone, Asenapine, Cariprazine, and Iloperidone With Olanzapine as a Comparator PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic-Related Prolactin Changes: A Systematic Review and Dose

  Response Meta-analysis | springermedizin.de [springermedizin.de]
- 5. Antipsychotic-Related Prolactin Changes: A Systematic Review and Dose–Response Meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative analysis of the safety profiles of brexpiprazole and older antipsychotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667787#comparative-analysis-of-the-safety-profiles-of-brexpiprazole-and-older-antipsychotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com